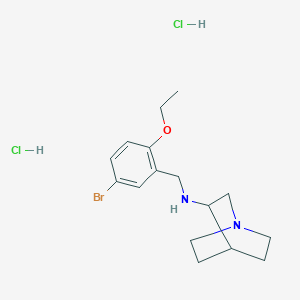
N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea, also known as AITC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AITC is a thiourea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has been studied extensively for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, and it has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea is not fully understood, but it has been shown to interact with various molecular targets, including TRPA1, TRPV1, and PPARγ. N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has been shown to activate TRPA1 and TRPV1 channels, which are involved in pain perception and inflammation. N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has also been shown to activate PPARγ, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress and inflammation. N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has also been shown to modulate the expression of various genes involved in cancer, inflammation, and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea also has some limitations, including its instability in aqueous solutions, its potential for off-target effects, and its limited solubility in organic solvents.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea, including the development of more stable and soluble analogs, the optimization of the synthesis method, and the identification of new molecular targets and pathways. N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea also has potential applications in other fields, such as diabetes and cardiovascular diseases, which could be explored in future studies.
Conclusion:
In conclusion, N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3-acetylphenyl)-N'-(4-iodophenyl)thiourea, which could lead to the development of new therapies for various diseases.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(4-iodophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2OS/c1-10(19)11-3-2-4-14(9-11)18-15(20)17-13-7-5-12(16)6-8-13/h2-9H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGYVYZTFIHAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4745605.png)

![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(1-pyrrolidinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4745612.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4745623.png)
![2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4745625.png)

![3-[(4-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4745627.png)
![4,4,8-trimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4745661.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4745664.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4745668.png)
![N-(3-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4745669.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4745676.png)

